(5Z)-5-{[(1,1-dioxidotetrahydrothiophen-3-yl)(ethyl)amino]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound (5Z)-5-{[(1,1-dioxidotetrahydrothiophen-3-yl)(ethyl)amino]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a thiazolidinone ring, a phenylethyl group, and a dioxidotetrahydrothiophenyl moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[(1,1-dioxidotetrahydrothiophen-3-yl)(ethyl)amino]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process may start with the preparation of the thiazolidinone ring, followed by the introduction of the phenylethyl group and the dioxidotetrahydrothiophenyl moiety. Common reagents used in these reactions include thioamides, aldehydes, and amines, under conditions such as reflux or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[(1,1-dioxidotetrahydrothiophen-3-yl)(ethyl)amino]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The phenylethyl group can be substituted with other functional groups using electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary from mild to harsh, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
Scientific Research Applications
(5Z)-5-{[(1,1-dioxidotetrahydrothiophen-3-yl)(ethyl)amino]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving sulfur-containing compounds.
Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (5Z)-5-{[(1,1-dioxidotetrahydrothiophen-3-yl)(ethyl)amino]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are involved in critical biological pathways. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolidinones, such as:
- (5Z)-5-{[(1,1-dioxidotetrahydrothiophen-3-yl)(methyl)amino]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-5-{[(1,1-dioxidotetrahydrothiophen-3-yl)(propyl)amino]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of (5Z)-5-{[(1,1-dioxidotetrahydrothiophen-3-yl)(ethyl)amino]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other thiazolidinones
Properties
Molecular Formula |
C18H22N2O3S3 |
---|---|
Molecular Weight |
410.6 g/mol |
IUPAC Name |
(5Z)-5-[[(1,1-dioxothiolan-3-yl)-ethylamino]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H22N2O3S3/c1-2-19(15-9-11-26(22,23)13-15)12-16-17(21)20(18(24)25-16)10-8-14-6-4-3-5-7-14/h3-7,12,15H,2,8-11,13H2,1H3/b16-12- |
InChI Key |
FDCORMZQIOYQFF-VBKFSLOCSA-N |
Isomeric SMILES |
CCN(/C=C\1/C(=O)N(C(=S)S1)CCC2=CC=CC=C2)C3CCS(=O)(=O)C3 |
Canonical SMILES |
CCN(C=C1C(=O)N(C(=S)S1)CCC2=CC=CC=C2)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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